![molecular formula C10H7BrN2 B13972379 3-Bromo-2-(pyridin-3-yl)pyridine CAS No. 170808-75-0](/img/structure/B13972379.png)
3-Bromo-2-(pyridin-3-yl)pyridine
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Overview
Description
3-Bromo-2-(pyridin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is itself substituted with another pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-(pyridin-3-yl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-(pyridin-3-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Heck Coupling: Palladium catalysts and olefins in the presence of bases.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-Bromo-2-(pyridin-3-yl)pyridine is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic electronic materials and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyridin-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler structure with only one pyridine ring and a bromine atom.
2-Bromo-3-(pyridin-2-yl)pyridine: Similar structure but with different substitution pattern.
3-Chloropyridine: Chlorine instead of bromine, affecting reactivity and applications.
Uniqueness
3-Bromo-2-(pyridin-3-yl)pyridine’s unique structure, featuring two pyridine rings and a bromine atom, provides distinct reactivity and binding properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
170808-75-0 |
---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-bromo-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H |
InChI Key |
LTVCEDRRWQWGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
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